molecular formula C12H11N3O4S2 B10882613 N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide

N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide

Cat. No.: B10882613
M. Wt: 325.4 g/mol
InChI Key: IKBBUEQKYXSPPA-UHFFFAOYSA-N
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Description

N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is known for its ability to inhibit certain enzymes, making it a valuable candidate for drug development and other therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides. The reaction is carried out under mild conditions, often using aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The process involves the following steps:

  • Preparation of 4-thioureidobenzenesulfonamide.
  • Reaction with the chosen acyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or carbamothioyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide involves the inhibition of carbonic anhydrases. These enzymes catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. The compound binds to the active site of the enzyme, preventing it from catalyzing this reaction . This inhibition can affect various physiological processes, including pH regulation, respiration, and ion transport.

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.

    Methazolamide: Similar to acetazolamide, used for similar therapeutic purposes.

    Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.

Uniqueness

N-((4-sulfamoylphenyl)carbamothioyl)furan-2-carboxamide is unique due to its specific structural features, which may confer different binding affinities and inhibitory properties compared to other carbonic anhydrase inhibitors. Its furan-2-carboxamide moiety and the presence of both sulfonamide and carbamothioyl groups contribute to its distinct chemical behavior and potential therapeutic applications.

Properties

Molecular Formula

C12H11N3O4S2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C12H11N3O4S2/c13-21(17,18)9-5-3-8(4-6-9)14-12(20)15-11(16)10-2-1-7-19-10/h1-7H,(H2,13,17,18)(H2,14,15,16,20)

InChI Key

IKBBUEQKYXSPPA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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